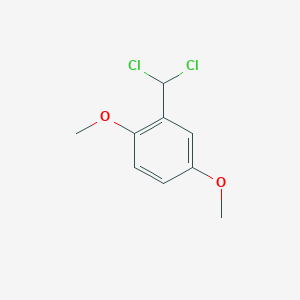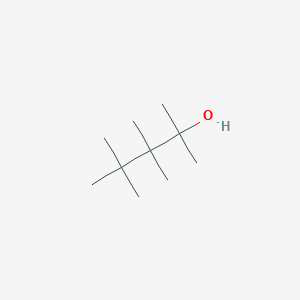
2,3,3,4,4-Pentamethylpentan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3,4,4-Pentamethylpentan-2-ol is an organic compound with the molecular formula C10H22O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structure, which includes five methyl groups attached to a pentane backbone. The molecular weight of this compound is 158.28 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4-Pentamethylpentan-2-ol typically involves the reaction of 2-pentanone with methyllithium. The reaction proceeds as follows:
Starting Material: 2-Pentanone (CAS#865-66-7)
Reagent: Methyllithium (CAS#917-54-4)
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the decomposition of methyllithium. The temperature is maintained at low levels to control the reaction rate and avoid side reactions.
The reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using distillation or recrystallization techniques to remove any impurities.
化学反応の分析
Types of Reactions
2,3,3,4,4-Pentamethylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3,3,4,4-Pentamethylpentan-2-one.
Reduction: Formation of 2,3,3,4,4-Pentamethylpentane.
Substitution: Formation of 2,3,3,4,4-Pentamethylpentyl halides.
科学的研究の応用
2,3,3,4,4-Pentamethylpentan-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
作用機序
The mechanism of action of 2,3,3,4,4-Pentamethylpentan-2-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can act as a nucleophile, participating in various chemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
2,2,4,4-Tetramethylpentan-3-ol: Similar structure but with different positioning of methyl groups.
2,3,3,4,4-Pentamethylpentane: Lacks the hydroxyl group, making it less reactive.
1,1,2,2,3,3-Hexamethylbutan-1-ol: Different carbon backbone and positioning of hydroxyl group.
Uniqueness
2,3,3,4,4-Pentamethylpentan-2-ol is unique due to its specific arrangement of methyl groups and the presence of a tertiary hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
特性
CAS番号 |
5857-70-5 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC名 |
2,3,3,4,4-pentamethylpentan-2-ol |
InChI |
InChI=1S/C10H22O/c1-8(2,3)9(4,5)10(6,7)11/h11H,1-7H3 |
InChIキー |
VZAMNCZWPKAWPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C)(C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


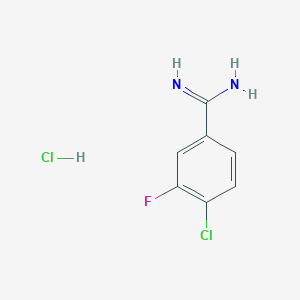
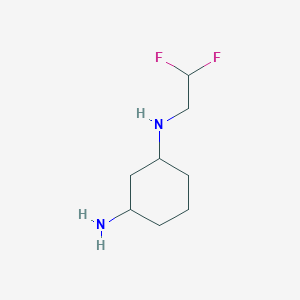
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
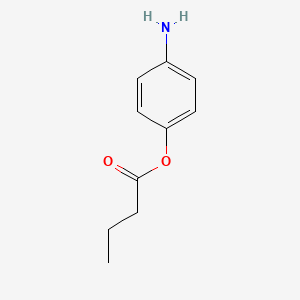

![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)

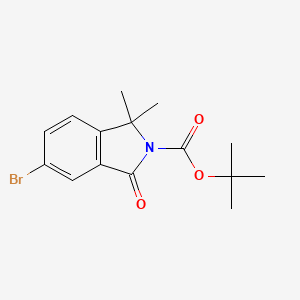


![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)


